molecular formula C5H4ClIN2O B169026 6-Chloro-4-iodo-3-methoxypyridazine CAS No. 181355-92-0

6-Chloro-4-iodo-3-methoxypyridazine

Cat. No.: B169026
CAS No.: 181355-92-0
M. Wt: 270.45 g/mol
InChI Key: AWEZJAIGNOXBAI-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-3-methoxypyridazine is a heterocyclic compound with the molecular formula C5H4ClIN2O and a molecular weight of 270.46 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridazine ring.

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of low atp kinase inhibitors , suggesting that it may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of kinase inhibitors , it may interact with kinase enzymes, potentially altering their activity and affecting downstream signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodo-3-methoxypyridazine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of 3-chloro-6-methoxypyridazine with iodine in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodo-3-methoxypyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethoxypyridazine
  • 3-Amino-6-methoxypyridazine
  • 3-Methoxy-6-methylpyridazine
  • (6-Methoxypyridazin-3-yl)methanol
  • 6-Methoxypyridazin-4-amine

Uniqueness

6-Chloro-4-iodo-3-methoxypyridazine is unique due to the presence of both chlorine and iodine atoms on the pyridazine ring, which imparts distinct reactivity and properties. This combination of functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

6-chloro-4-iodo-3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZJAIGNOXBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630548
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181355-92-0
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181355-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-iodo-3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask containing THF (350 mL) at −30° C. under nitrogen was added 26 mL (76.1 mmol. 2.93M n-BuLi in hexanes. 2,2,6,6-tetramethylpiperidine (12.9 mL, 76.1 mmol) was then added dropwise and the resulting solution was allowed to warm to 0° C. over 50 min. The solution was then cooled to −78° C. and there was added dropwise 3-chloro-6-methoxypyridazine (1) (5.0 g, 34.6 mmol) in 50 mL THF and the resulting solution stirred at −78° C. for 30 min. Iodine (9.3 g) was then added in three portions and the solution stirred at −78° C. for 2 hrs. The reaction was quenched by the addition of saturated aqueous sodium thiosulfate solution and allowed to warm to room temperature, then diluted with CH2Cl2 and water, the CH2Cl2 layer separated, the aqueous layer extracted once more with CH7Cl2, and the combined CH2Cl2 layers washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography (silica) eluting with hexane/ethyl acetate to give desired product 2, 5.6 g (60%), ˜95% desired regioisomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
9.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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